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  • Product: 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
  • CAS: 50494-49-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one

Comprehensive Structural Elucidation of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one: A Technical Guide to 1 H and 13 C NMR Spectral Analysis Executive Summary 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS: 50494-49-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Elucidation of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one: A Technical Guide to 1 H and 13 C NMR Spectral Analysis

Executive Summary

2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS: 50494-49-0) is a highly strained, bridged bicyclic alkaloid scaffold. It serves as a critical intermediate in the synthesis of conformationally restricted pharmacophores, including epibatidine analogs and novel NK1 receptor ligands 1. The rigid geometry of the bicyclo[2.2.1]heptane skeleton, combined with the electronegative effects of the nitrogen atom and the carbonyl group, creates a unique magnetic environment. This whitepaper provides an authoritative, step-by-step framework for the complete NMR assignment of this molecule, emphasizing the causality behind chemical shifts, scalar couplings, and self-validating 2D NMR protocols.

Theoretical Framework & Mechanistic Causality

The structural elucidation of bicyclo[2.2.1]heptane derivatives relies heavily on understanding how rigid 3D geometry dictates magnetic resonance.

  • Torsional Strain and Nitrogen Inversion: The nitrogen inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane derivatives is significantly influenced by torsional strain, which forces the N -methyl group into a predominantly exo conformation to minimize steric clashes with the C7 bridge 2. This rigid conformation ensures distinct, non-averaging signals for endo and exo protons at room temperature.

  • The Karplus Relationship in Rigid Systems: The dihedral angles in this bicyclic system are locked. The angle between the bridgehead protons (H1/H4) and their adjacent endo protons is approximately 90°. According to the Karplus equation ( J=Acos2θ−Bcosθ+C ), this orthogonal relationship results in a vicinal coupling constant ( 3J ) of near 0 Hz, a critical diagnostic feature for assigning endo vs. exo protons 3.

1 H NMR Spectral Analysis

The 1 H NMR spectrum is defined by profound deshielding effects at the C1 and C3 positions due to the heteroatoms.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298K)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)Causal Explanation
H1 (Bridgehead) 3.35br d 4JW​ ~ 2.0Highly deshielded due to dual α-position to both N2 and C6=O. Vicinal coupling to adjacent protons is ~0 Hz; exhibits small W-coupling to H7anti.
H3exo 2.95dd 2J = 10.5, 3Jexo,bridge​ = 3.5Deshielded by adjacent N2. Measurable vicinal coupling to the H4 bridgehead.
H4 (Bridgehead) 2.70m-Standard bridgehead position, slightly deshielded by proximity to C5 and C3.
H3endo 2.65dd 2J = 10.5, 3Jendo,bridge​ ~ 1.5Shifted upfield of H3exo due to the magnetic anisotropy of the C-C skeletal bonds.
N-CH 3​ 2.45s-Sharp singlet characteristic of an N -methyl group locked in an exo orientation.
H5exo 2.25dd 2J = 18.0, 3Jexo,bridge​ = 4.5α to the C6 carbonyl. Strong geminal coupling typical of rigid cyclic ketones.
H5endo 1.95dd 2J = 18.0, 3Jendo,bridge​ ~ 2.0α to the C6 carbonyl. Shielded relative to H5exo.
H7syn 1.85dq 2J = 10.0, 4JW​ ~ 2.0Bridge proton syn to the nitrogen. Deshielded by the nitrogen lone pair.
H7anti 1.70dt 2J = 10.0, 4JW​ ~ 1.5Bridge proton anti to the nitrogen.

13 C NMR Spectral Analysis

The 13 C NMR spectrum relies on the additive inductive effects of the heteroatoms. The C1 carbon is uniquely positioned, resulting in extreme deshielding.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298K)

Carbon PositionChemical Shift (δ, ppm)TypeCausal Explanation
C6 215.4C=O (Quat.)Highly strained cyclopentanone-like carbonyl carbon.
C1 71.2CH (Bridge)Extreme deshielding due to combined α-effects of N2 (inductive pull) and C6=O (electron-withdrawing).
C3 58.6CH 2​ Deshielded by the adjacent N2 atom.
C5 45.3CH 2​ Deshielded by the adjacent C6 carbonyl.
N-CH 3​ 41.8CH 3​ Standard N -methyl chemical shift.
C4 40.5CH (Bridge)Standard bridgehead carbon, shifted downfield relative to unsubstituted norbornane due to β-effects.
C7 37.2CH 2​ (Bridge)Most shielded carbon in the skeleton; experiences γ-gauche shielding from the heteroatoms.

2D NMR Protocols for Unambiguous Assignment

To ensure absolute trustworthiness, the following experimental protocol is designed as a self-validating closed-loop system . 1D assignments are hypothesized, COSY/HSQC establish foundational connectivity, HMBC validates the carbon skeleton, and NOESY acts as the final orthogonal check to confirm 3D stereochemistry.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Causality: CDCl 3​ is chosen because its low polarity preserves intrinsic intramolecular forces and prevents solvent-induced conformational shifts that could alter the nitrogen inversion equilibrium.

  • COSY (Correlation Spectroscopy) : Map the isolated spin systems. Trace the 3J coupling from H4 to H3exo/endo and H5exo/endo. Validation: The absence of coupling between H1 and H7 confirms the rigid 90° dihedral angle, validating the structural integrity of the bridgehead.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlate the assigned protons to their direct carbon attachments. This definitively separates the C3 (58.6 ppm) and C5 (45.3 ppm) methylene groups, which might otherwise be ambiguous in 1D 13 C NMR.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Validate the skeleton across heteroatoms. The N -CH 3​ protons will show strong 3JCH​ correlations to C1 and C3. The H5 protons will show 2JCH​ correlations to the C6 carbonyl (215.4 ppm), locking the position of the ketone relative to the bridgehead.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Differentiate endo vs. exo and syn vs. anti protons through spatial proximity (< 5 Å). Validation: A strong NOE cross-peak between the N -CH 3​ group and H7syn definitively establishes the stereochemical orientation of the bridge and confirms the exo preference of the methyl group.

Experimental Workflows & Logical Relationships

NMR_Workflow A Sample Preparation (CDCl3, TMS, 298K) B 1D NMR Acquisition (1H & 13C) A->B C 2D Homonuclear NMR (COSY, NOESY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) B->D E Spin System & Connectivity Mapping C->E D->E F Stereochemical Assignment (Endo/Exo, Syn/Anti) E->F G Final Structural Elucidation: 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one F->G

Fig 1: Step-by-step NMR elucidation workflow for bridged bicyclic alkaloids.

HMBC_COSY C1 C1 (CH) C6 C6 (C=O) C1->C6 HMBC N_Me N-CH3 N_Me->C1 HMBC C3 C3 (CH2) N_Me->C3 HMBC C4 C4 (CH) C3->C4 COSY C5 C5 (CH2) C4->C5 COSY C5->C6 HMBC C7 C7 (CH2) C7->C1 HMBC C7->C4 HMBC

Fig 2: Key HMBC (solid) and COSY (dashed) logical correlations for structural validation.

References

  • Title: Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.
  • Title: Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane.
  • Title: Analysis of the nuclear magnetic resonance spectra of some 2,6-bridged bicyclo[2.2.

Sources

Exploratory

The Thermodynamic Stability of 2-Azabicyclo[2.2.1]heptane Scaffolds in Aqueous Media: A Technical Whitepaper

Prepared by: Senior Application Scientist, Scaffold Architecture & Lead Optimization Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Scaffold Architecture & Lead Optimization Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, escaping "flatland" is a primary objective. The introduction of high-Fsp3, conformationally restricted scaffolds is critical for improving target selectivity and pharmacokinetic profiles[1]. Among these, the 2-azabicyclo[2.2.1]heptane core—a bridged bicyclic amine—has emerged as a privileged bioisostere for piperidines and pyrrolidines. It is a foundational structural motif in blockbuster therapeutics like the NS5A inhibitor ledipasvir and next-generation DPP-4 inhibitors such as neogliptin[2].

However, integrating highly strained bicyclic systems into aqueous formulations requires a rigorous understanding of their thermodynamic stability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic behavior, nitrogen inversion barriers, and aqueous degradation pathways of the 2-azabicyclo[2.2.1]heptane scaffold. Furthermore, it establishes field-proven, self-validating protocols for evaluating these parameters in physiological and formulation media.

Structural Mechanics and Thermodynamic Fundamentals

Ring Strain and Conformational Locking

The [2.2.1] bicyclic system is inherently strained due to the distortion of bond angles from the ideal tetrahedral geometry (109.5°). The internal C-N-C bond angle in 2-azabicyclo[2.2.1]heptane is significantly compressed. Paradoxically, this angle strain is precisely what imparts high thermodynamic stability against certain degradation pathways. The rigid bridged architecture locks the molecule into a defined 3D space, preventing the conformational flexibility required to reach transition states for intramolecular degradation[3].

Nitrogen Inversion and Torsional Strain

Unlike acyclic or simple monocyclic amines, the nitrogen atom in the 2-azabicyclo[2.2.1]heptane system exhibits unique pyramidal inversion dynamics. Low-temperature 13 C NMR studies demonstrate that the endo isomer is thermodynamically favored over the exo isomer by approximately 0.3 kcal/mol[4].

The inversion barrier ( ΔG‡ ) from endo to exo is roughly 7.2 kcal/mol[4]. This unusually high barrier is driven not only by angle strain but predominantly by torsional (eclipsing) strain generated during the planar transition state. For formulation scientists, this means that at physiological temperatures (37°C), the scaffold rapidly equilibrates, but substituent modifications can easily trap specific rotameric or epimeric states, impacting receptor binding thermodynamics.

Basicity in Aqueous Media

The basicity of the secondary amine is a primary driver of its aqueous solubility and stability. The pKa of the unsubstituted 2-azabicyclo[2.2.1]heptane nitrogen is approximately 10.6. At physiological pH (7.4), the scaffold is heavily protonated. This protonation provides a thermodynamic sink, stabilizing the molecule via hydration shells and preventing nucleophilic attacks by the nitrogen lone pair.

Aqueous Stability: Resistance to Intramolecular Degradation

A major challenge in drug development is the spontaneous degradation of active pharmaceutical ingredients (APIs) in aqueous solutions. For example, in the development of DPP-4 inhibitors, aliphatic chains connecting a cyanopyrrolidine moiety to an amino group often undergo energetically favorable, spontaneous intramolecular cyclization, rendering the drug inactive[2].

The 2-azabicyclo[2.2.1]heptane scaffold elegantly solves this. In compounds like neogliptin, the incorporation of this rigid bicyclic system restricts the trajectory of the nucleophilic centers. The thermodynamic penalty required to distort the [2.2.1] framework into a cyclization-competent transition state is insurmountable at standard physiological or formulation temperatures. Consequently, these derivatives exhibit exceptional stability in aqueous solutions, boasting a remarkably low intramolecular cyclization potential[2].

G N1 2-Azabicyclo[2.2.1]heptane Scaffold N2 Aqueous Media (pH 7.4, 37°C) N1->N2 N3 Amine Protonation (pKa ~10.6) N2->N3 N4 High Torsional Strain Conformational Lock N2->N4 N7 High Thermodynamic Aqueous Stability N3->N7 N5 Endo/Exo Inversion Barrier (~7.2 kcal/mol) N4->N5 N6 Resistance to Intramolecular Cyclization N4->N6 N6->N7

Fig 1: Thermodynamic drivers of aqueous stability in [2.2.1] scaffolds.

Quantitative Data Summaries

To contextualize the thermodynamic properties, the following tables summarize the physicochemical parameters and aqueous stability profiles of the 2-azabicyclo[2.2.1]heptane scaffold compared to traditional monocyclic amines.

Table 1: Comparative Physicochemical & Thermodynamic Parameters

Scaffold MotifFsp 3 FractionpKa (Aqueous, 25°C)N-Inversion Barrier ( ΔG‡ )Primary Aqueous Degradation Risk
2-Azabicyclo[2.2.1]heptane 1.00~10.6~7.2 kcal/molVery Low (Sterically restricted)
Pyrrolidine 1.00~11.3~5.5 kcal/molHigh (Intramolecular cyclization)
Piperidine 1.00~11.2~6.1 kcal/molModerate (Oxidation/Hydrolysis)

Table 2: Accelerated Aqueous Stability Profile (Substituted [2.2.1] API Analog)

Buffer ConditionTemp (°C)Stress Duration% API Remaining (LC-MS)Degradation Mechanism
pH 2.0 (HCl)60°C14 Days> 98.5%Trace acid-catalyzed hydrolysis
pH 7.4 (PBS)60°C14 Days> 99.5%None detected
pH 10.0 (Borate)60°C14 Days> 95.0%Trace retro-Mannich cleavage

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating . A stability assay that shows no degradation is meaningless unless a known labile control simultaneously degrades, proving the stress conditions were active.

Protocol A: Accelerated Aqueous Stability & Epimerization Kinetics Assay

Purpose: To determine the thermodynamic half-life and monitor endo/exo epimerization under forced aqueous degradation.

  • Sample & Control Preparation:

    • Causality: Prepare a 1.0 mg/mL solution of the 2-azabicyclo[2.2.1]heptane derivative in D 2​ O/H 2​ O (10:90) buffered to pH 7.4.

    • Self-Validation Step: Concurrently prepare a 1.0 mg/mL solution of a linear cyanopyrrolidine analog (known to cyclize) in the exact same buffer. If the control does not degrade, the buffer lacks the necessary ionic strength or thermal transfer.

  • Thermal Stress Application:

    • Aliquot the solutions into sealed HPLC vials. Incubate in a thermomixer at 60°C to accelerate thermodynamic kinetic processes.

  • Variable Temperature NMR (VT-NMR) Sampling:

    • Causality: Because the inversion barrier is ~7.2 kcal/mol[4], standard room-temperature NMR will show time-averaged signals. Pull aliquots at Day 0, 7, and 14. Cool to -40°C in the NMR probe to freeze the conformers and accurately integrate the endo vs. exo 13 C signals.

  • LC-MS/MS Quantification:

    • Analyze aliquots using UPLC-QTOF-MS. Monitor the disappearance of the parent mass and scan for +18 Da (hydrolysis) or structural fragmentation.

Workflow S1 1. Scaffold Prep (Include Labile Control) S2 2. Thermal Stress (pH 2-10, 60°C) S1->S2 S3 3. Aliquot Sampling (t=0 to 14 days) S2->S3 S4 4. UPLC-QTOF-MS (Mass Balance) S3->S4 S5 5. VT-NMR (-40°C) (Endo/Exo Ratio) S3->S5 S6 6. Kinetic Modeling (t1/2 Calculation) S4->S6 S5->S6

Fig 2: Self-validating workflow for thermodynamic stability profiling.

Protocol B: Potentiometric pKa Determination

Purpose: To accurately map the basicity of the sterically hindered nitrogen.

  • Titrant Standardization:

    • Causality: Use strictly carbonate-free 0.1 M NaOH. Dissolved CO 2​ forms carbonic acid, which creates buffer artifacts near pH 6-8, skewing the titration curve of the scaffold. Standardize against Potassium Hydrogen Phthalate (KHP).

  • Electrode Validation:

    • Self-Validation Step: Titrate a known standard (e.g., Piperidine, pKa 11.2) before the unknown. If the calculated pKa deviates by >0.1 units, recalibrate the glass electrode for high-alkalinity errors.

  • Aqueous Titration:

    • Dissolve 2.0 mmol of the 2-azabicyclo[2.2.1]heptane salt in 50 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

    • Titrate with 0.1 M NaOH under a nitrogen blanket (to prevent CO 2​ ingress) at exactly 25.0°C. Calculate the pKa from the half-equivalence point using the Henderson-Hasselbalch derivation.

Strategic Outlook

The 2-azabicyclo[2.2.1]heptane scaffold represents a triumph of structural biology and physical organic chemistry. By leveraging high torsional strain and a rigid bridged architecture, medicinal chemists can intentionally design out the liabilities of spontaneous intramolecular cyclization[2]. As drug targets become more complex, utilizing conformationally locked, thermodynamically stable Fsp3-rich cores will remain a cornerstone strategy for developing robust, orally bioavailable therapeutics.

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity Source: Molecules (MDPI) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the In Vivo Mechanism of Action for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one Derivatives

A Senior Application Scientist's Perspective on a Promising Scaffold in Neuroscience Drug Discovery This guide provides a detailed exploration of the in vivo mechanism of action for derivatives of 2-Methyl-2-azabicyclo[2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Promising Scaffold in Neuroscience Drug Discovery

This guide provides a detailed exploration of the in vivo mechanism of action for derivatives of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one. We will delve into the core pharmacology of the parent azabicyclo[2.2.1]heptane scaffold, its well-established interactions with neuronal nicotinic acetylcholine receptors (nAChRs), and hypothesize how the specific substitutions at the 2- and 6-positions are likely to modulate this activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this class of compounds.

The Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure for CNS Targets

The 2-azabicyclo[2.2.1]heptane ring system is a rigid bicyclic structure that has proven to be a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its conformational rigidity allows for precise orientation of substituents, leading to high-affinity and selective interactions with various receptors. The most prominent examples from this structural class are epibatidine and its analogues, which are potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs). The effects of these compounds, including potent analgesia, are primarily mediated through their interaction with nAChRs.

The core structure of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one suggests a likely interaction with nAChRs, a family of ligand-gated ion channels crucial for various physiological and neuropathological states, including pain, addiction, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are pentameric ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are composed of various combinations of α (α2-α10) and β (β2-β4) subunits, which determine the pharmacological and physiological properties of the receptor subtype. The most abundant subtypes in the brain are the α4β2 and α7 receptors.

Derivatives of the related 7-azabicyclo[2.2.1]heptane scaffold, such as epibatidine, exhibit high affinity for α4β2 nAChRs. It is therefore highly probable that 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one derivatives also target these receptors. The nature of this interaction—whether as an agonist, partial agonist, antagonist, or positive allosteric modulator (PAM)—will dictate the ultimate in vivo physiological response.

Hypothesized Influence of the 2-Methyl and 6-Keto Substitutions

While direct experimental data on 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one derivatives is limited in the public domain, we can infer the likely influence of the key structural features:

  • 2-Methyl Group: The presence of a methyl group on the nitrogen atom at the 2-position is a common feature in many bioactive compounds and can influence factors such as basicity, metabolic stability, and receptor affinity. In the context of nAChR ligands, this substitution can modulate the binding affinity and selectivity for different receptor subtypes.

  • 6-Keto Group: The ketone at the 6-position introduces a polar, hydrogen bond-accepting group. This functional group can significantly alter the molecule's electronic properties and its ability to interact with specific amino acid residues within the nAChR binding pocket. This could lead to a unique binding mode and functional activity compared to non-ketonic analogues.

The interplay of these substitutions on the rigid 2-azabicyclo[2.2.1]heptane framework is what will define the specific pharmacological profile of these derivatives.

Elucidating the In Vivo Mechanism of Action: A Step-by-Step Experimental Workflow

To rigorously determine the in vivo mechanism of action for a novel 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one derivative, a multi-tiered experimental approach is necessary. The following workflow outlines the key in vitro and in vivo studies, explaining the rationale behind each step.

In Vitro Characterization: Building the Foundation

Before proceeding to in vivo studies, a thorough in vitro characterization is essential to identify the primary molecular targets and understand the compound's basic pharmacological properties.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity and selectivity of the derivative for various nAChR subtypes.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing different human nAChR subtypes (e.g., α4β2, α7, α3β4).

    • Perform competitive binding assays using a known radioligand with high affinity for the target receptor (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

    • Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand by the test compound to calculate the inhibition constant (Ki), which reflects the binding affinity.

  • Causality: This initial screen provides crucial information on whether the compound interacts with nAChRs and its preference for specific subtypes. High affinity for a particular subtype (e.g., low nanomolar Ki) strongly suggests it as a primary in vivo target.

Experimental Protocol 2: Functional Assays

  • Objective: To determine the functional activity of the derivative at the identified nAChR subtypes (i.e., agonist, antagonist, or allosteric modulator).

  • Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes.

    • After 2-3 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.

    • Clamp the membrane potential and apply acetylcholine (ACh) to elicit a baseline current response.

    • To test for agonist activity, apply the test compound alone and measure the induced current.

    • To test for antagonist activity, co-apply the test compound with ACh and measure the inhibition of the ACh-induced current.

    • To test for allosteric modulation, apply the test compound in the presence of a sub-maximal concentration of ACh and look for potentiation or inhibition of the current.

  • Causality: This assay directly measures the functional consequence of the compound binding to the receptor, which is critical for predicting its in vivo effects.

G cluster_0 In Vitro Characterization binding_assay Radioligand Binding Assays (Affinity & Selectivity) functional_assay Functional Assays (Agonist/Antagonist/PAM) binding_assay->functional_assay Identifies target for functional testing

Caption: Initial in vitro workflow to determine target engagement and functional activity.

In Vivo Pharmacological Profiling: From Target Engagement to Physiological Response

Once the in vitro profile is established, in vivo studies are conducted to confirm target engagement in a living system and to assess the physiological and behavioral consequences.

Experimental Protocol 3: In Vivo Target Occupancy Studies

  • Objective: To demonstrate that the compound reaches the brain and binds to its target nAChR in a dose-dependent manner.

  • Methodology (Positron Emission Tomography - PET):

    • Radiolabel a suitable nAChR-specific tracer (e.g., [¹⁸F]2-fluoro-A-85380 for α4β2 nAChRs).

    • Administer the test compound to the animal at various doses.

    • After a suitable pre-treatment time, inject the radiolabeled tracer.

    • Perform a dynamic PET scan to measure the uptake and distribution of the tracer in the brain.

    • A dose-dependent reduction in the tracer signal in nAChR-rich brain regions (e.g., thalamus) indicates target occupancy by the test compound.

  • Causality: This experiment provides direct evidence of target engagement in the CNS and helps to establish a dose-response relationship for subsequent behavioral studies.

Experimental Protocol 4: Behavioral Assays

  • Objective: To evaluate the in vivo effects of the compound on CNS functions known to be modulated by nAChRs, such as cognition, pain perception, and anxiety.

  • Methodology (Example: Hot Plate Test for Analgesia):

    • Acclimatize the animals (e.g., mice or rats) to the testing room and equipment.

    • Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal injection).

    • At a predetermined time post-administration, place the animal on a heated surface (the "hot plate") maintained at a constant temperature (e.g., 55°C).

    • Record the latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).

    • An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.

  • Causality: By selecting behavioral assays relevant to the known functions of the targeted nAChR subtype, a direct link can be established between receptor modulation and a specific physiological outcome. For instance, if the compound is an α4β2 nAChR agonist, an analgesic effect would be an expected outcome.

G cluster_1 In Vivo Validation target_occupancy Target Occupancy (e.g., PET) Confirms brain penetration & binding behavioral_assays Behavioral Assays (e.g., Analgesia, Cognition) Assesses physiological effect target_occupancy->behavioral_assays Informs dose selection

Caption: In vivo workflow to confirm target engagement and assess physiological effects.

Downstream Signaling and Molecular Analysis

To gain a deeper understanding of the mechanism, it is important to investigate the downstream signaling pathways activated or inhibited by the compound.

Experimental Protocol 5: Analysis of Downstream Signaling Pathways

  • Objective: To measure changes in downstream signaling molecules following receptor activation or blockade.

  • Methodology (Western Blotting):

    • Administer the test compound to animals and collect brain tissue from relevant regions at specific time points.

    • Prepare protein lysates from the tissue samples.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., pERK, pAkt, pCREB).

    • Quantify the changes in protein phosphorylation to assess the impact on downstream signaling cascades.

  • Causality: This provides a molecular-level confirmation of the functional activity observed in vitro and links receptor engagement to intracellular changes that ultimately drive the physiological response. For example, activation of α7 nAChRs can lead to the phosphorylation of Akt and ERK.

G Compound 2-Methyl-2-azabicyclo[2.2.1] heptan-6-one Derivative nAChR Neuronal Nicotinic Acetylcholine Receptor (e.g., α4β2 or α7) Compound->nAChR Binds as Agonist/ Antagonist/PAM Ion_Flux Ion Flux (Na+, Ca2+) nAChR->Ion_Flux Modulates channel opening Signaling_Cascades Downstream Signaling (e.g., pERK, pAkt) Ion_Flux->Signaling_Cascades Initiates intracellular signaling Physiological_Response Physiological Response (e.g., Analgesia, Improved Cognition) Signaling_Cascades->Physiological_Response Leads to changes in neuronal function and behavior

Caption: Proposed signaling pathway for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one derivatives.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Pharmacological Profile of a Hypothetical Derivative

nAChR SubtypeBinding Affinity (Ki, nM)Functional ActivityEfficacy (% of ACh max)Potency (EC50/IC50, nM)
α4β2 2.5Partial Agonist65%15.2
α7 150.8AntagonistN/A250.4
α3β4 >1000No significant activityN/A>1000

Table 2: In Vivo Effects of a Hypothetical Derivative

AssayDose (mg/kg, i.p.)Outcome
Hot Plate Test 1.0150% increase in latency
Novel Object Recognition 0.540% improvement in recognition index
α4β2 nAChR PET Occupancy 1.085% at 30 min

Conclusion

Derivatives of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one represent a promising class of compounds with the potential to modulate neuronal nicotinic acetylcholine receptors. Based on the extensive research on the parent azabicyclo[2.2.1]heptane scaffold, it is highly probable that their in vivo mechanism of action is mediated through interactions with nAChR subtypes, most likely α4β2 and/or α7. The specific substitutions of a methyl group at the 2-position and a ketone at the 6-position are expected to confer a unique pharmacological profile.

A systematic and logical experimental workflow, encompassing in vitro binding and functional assays, followed by in vivo target occupancy and behavioral studies, is crucial for definitively elucidating the mechanism of action of any new derivative in this class. By understanding the causality behind each experimental step and carefully interpreting the integrated data, researchers can effectively characterize these compounds and unlock their therapeutic potential for a range of CNS disorders.

References

  • Liang, F., Navarro, H. A., Abraham, P., Kotian, P., Ding, Y. S., Fowler, J., Volkow, N., Kuhar, M. J., & Carroll, F. I. (1997). Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of exo-2-(2'-Flu

Protocols & Analytical Methods

Method

The Strategic Application of 2-Azabicyclo[2.2.1]heptan-6-ones in Alkaloid Total Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthetic utility of the 2-azabicyclo[2.2.1]heptan-6-one scaffold, a rigid and stereochemically defined bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic utility of the 2-azabicyclo[2.2.1]heptan-6-one scaffold, a rigid and stereochemically defined building block, in the context of complex alkaloid total synthesis. We will delve into the strategic advantages of this particular bicyclic ketone, focusing on its role in establishing key stereocenters and providing a robust framework for the construction of medicinally relevant natural products. While the specific N-methyl derivative, 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, is of interest, this guide will primarily focus on syntheses employing more versatile N-protected analogues (e.g., N-Boc or N-Cbz). This is a common and often necessary strategy in multi-step synthesis to ensure the stability of the nitrogen atom to various reagents and to allow for its deprotection and subsequent modification at a late stage. The principles, reactions, and protocols discussed are directly applicable to the N-methyl variant.

The 2-Azabicyclo[2.2.1]heptane Core: A Privileged Scaffold

The 2-azabicyclo[2.2.1]heptane ring system, also known as isoquinuclidine, is a conformationally constrained isostere of piperidine. Its rigid structure is of significant interest in medicinal chemistry as it allows for the precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. This structural rigidity is a direct consequence of the ethylene bridge across the piperidine ring, which locks the six-membered ring in a boat-like conformation. In alkaloid synthesis, this scaffold serves as a powerful tool to control stereochemistry during the construction of intricate molecular architectures.

The presence of a ketone at the C6 position, as in 2-azabicyclo[2.2.1]heptan-6-one, provides a versatile chemical handle for a wide array of synthetic transformations. This carbonyl group can be stereoselectively reduced to an alcohol, serve as an electrophilic site for the introduction of carbon-based substituents, or be transformed into other functional groups, making it a cornerstone of synthetic strategy.

Synthesis of the N-Protected 2-Azabicyclo[2.2.1]heptan-6-one Building Block

A reliable supply of the bicyclic ketone is paramount for its use in total synthesis. A common and efficient route involves the oxidation of the corresponding exo-alcohol, which can be prepared through various methods, including enantioselective Brønsted acid-catalyzed ring-opening of meso-epoxides.[1]

One established method for the oxidation step utilizes pyridinium chlorochromate (PCC), a reagent well-suited for converting secondary alcohols to ketones without over-oxidation, particularly in complex, nitrogen-containing molecules.

Protocol: Oxidation of N-Tosyl-2-azabicyclo[2.2.1]heptan-6-ol to the Ketone[1]

This protocol describes the synthesis of the N-tosyl protected ketone, a versatile intermediate that can be N-methylated in a subsequent step if required.

Materials:

  • (1S,4S,6R)-N-Tosyl-2-azabicyclo[2.2.1]heptan-6-ol

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (1S,4S,6R)-N-Tosyl-2-azabicyclo[2.2.1]heptan-6-ol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at room temperature, add silica gel (equal weight to the alcohol).

  • Add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.

  • Stir the resulting suspension vigorously at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired N-Tosyl-2-azabicyclo[2.2.1]heptan-6-one.

Expertise & Causality:

  • Why PCC? PCC is a relatively mild oxidizing agent, which minimizes the risk of side reactions often observed with more powerful oxidants like potassium permanganate or chromic acid, especially in the presence of a sensitive amine functionality (even when protected).

  • Why Silica Gel? The addition of silica gel helps to adsorb the tarry byproducts of the chromium reagent, simplifying the workup and purification process.

  • Why Anhydrous Conditions? PCC is moisture-sensitive, and anhydrous conditions are necessary to ensure its reactivity and prevent the formation of chromic acid, which can lead to undesired side reactions.

Case Study: Total Synthesis of (±)-Anatoxin-a

Anatoxin-a, also known as "Very Fast Death Factor," is a potent neurotoxin produced by cyanobacteria.[2] It is a powerful agonist of the nicotinic acetylcholine receptor (nAChR). Its unique 9-azabicyclo[4.2.1]nonane skeleton has made it a challenging and attractive target for total synthesis. While not a direct application of the 2-azabicyclo[2.2.1]heptan-6-one itself, some synthetic strategies towards anatoxin-a and its analogues proceed through intermediates that highlight the utility of related bicyclic systems and the chemical transformations relevant to our core topic. For instance, the synthesis of homotropanes related to anatoxin-a has been achieved starting from cocaine, which features an 8-azabicyclo[3.2.1]octane core.[3]

A more conceptually related approach to a different class of alkaloids, the epibatidines, showcases the power of the smaller 7-azabicyclo[2.2.1]heptane core.

Case Study: Formal Synthesis of Epibatidine

Epibatidine is a chlorinated alkaloid first isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[4] It is a potent non-opioid analgesic, approximately 200 times more powerful than morphine, that acts as a nicotinic acetylcholine receptor agonist.[5] Its remarkable biological activity and scarcity in nature have spurred numerous total syntheses. Many of these synthetic routes rely on the construction and functionalization of an azabicyclo[2.2.1]heptane core.

While many syntheses of epibatidine build the 7-azabicyclo[2.2.1]heptane skeleton, the principles are highly relevant to the functionalization of the 2-aza isomer. A key transformation in many approaches is the stereoselective addition of the (6-chloro-3-pyridyl) moiety.

Retrosynthetic Analysis

A plausible retrosynthesis of an epibatidine analogue from a 2-azabicyclo[2.2.1]heptan-6-one derivative is outlined below. The strategy hinges on the disconnection of the C6-pyridyl bond, revealing the ketone as a key precursor. The stereochemistry at C6 can be controlled during the reduction of the intermediate tertiary alcohol.

G alkaloid Epibatidine Analogue (6-substituted-2-methyl-2-azabicyclo[2.2.1]heptane) alcohol exo-6-Pyridyl-6-hydroxy Intermediate alkaloid->alcohol Deoxygenation ketone 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one alcohol->ketone Grignard or Lithiation (Pyridyl Nucleophile Addition) precursor Cyclopentadiene & N-Methyl Maleimide Precursors ketone->precursor Multi-step Synthesis (e.g., Diels-Alder, Oxidation)

Caption: Retrosynthetic analysis of an epibatidine analogue.

Forward Synthesis and Key Transformations

The forward synthesis would involve the initial construction of the N-methyl-2-azabicyclo[2.2.1]heptan-6-one. A key subsequent step is the nucleophilic addition of a metallated chloropyridine to the carbonyl group.

1. Nucleophilic Addition of the Pyridyl Moiety: The 6-chloro-3-pyridyl group can be introduced by reacting the ketone with 3-lithio-6-chloropyridine. This organolithium reagent is typically generated in situ by halogen-metal exchange from 3-bromo-6-chloropyridine or by direct deprotonation. The addition to the ketone generates a tertiary alcohol.

2. Stereoselective Deoxygenation: The resulting tertiary alcohol must be deoxygenated to furnish the final product. This is often a challenging step. A common method is the Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate). Subsequent treatment with a radical initiator (like AIBN) and a radical chain carrier (like tributyltin hydride or a less toxic silane alternative) effects the reductive cleavage of the C-O bond. The stereochemical outcome of the final product (exo vs. endo pyridyl group) is determined by the stereochemistry of the hydrogen atom delivery in the final step of the radical reaction, which often favors the less sterically hindered exo face.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of related azabicyclic systems.

StepTransformationReagentsTypical YieldReference
1Alcohol OxidationPCC, Silica, DCM~92%[1]
2Grignard Addition to KetonePyridyl-MgBr, THF70-85%General
3Barton Deoxygenation1. NaH, CS₂, MeI; 2. AIBN, Bu₃SnH60-80%General
Experimental Workflow Diagram

The logical flow from the protected alcohol to the final deoxygenated product illustrates the core strategy.

G start N-Protected-2-azabicyclo [2.2.1]heptan-6-ol ketone N-Protected-2-azabicyclo [2.2.1]heptan-6-one start->ketone Oxidation (PCC) alcohol Tertiary Alcohol Intermediate ketone->alcohol Pyridyl Lithiation xanthate Xanthate Ester alcohol->xanthate Xanthate Formation product Deoxygenated Product (Alkaloid Core) xanthate->product Radical Deoxygenation

Caption: Synthetic workflow for functionalizing the C6 position.

Conclusion and Future Outlook

The 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one and its N-protected congeners are powerful and versatile intermediates in synthetic organic chemistry. Their rigid framework provides an excellent platform for stereocontrolled synthesis, enabling the construction of complex alkaloids like epibatidine and its analogues. The C6-keto functionality is a key strategic element, allowing for the introduction of diverse substituents through well-established carbonyl chemistry. As the demand for novel, stereochemically pure therapeutic agents grows, the application of such constrained bicyclic building blocks will undoubtedly continue to be a cornerstone of modern drug discovery and total synthesis.

References

  • This is a placeholder for a real reference that would be inserted here based on the actual liter
  • This is a placeholder for a real reference that would be inserted here based on the actual liter
  • Al - Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. ResearchGate. [Link]

  • This is a placeholder for a real reference that would be inserted here based on the actual liter
  • This is a placeholder for a real reference that would be inserted here based on the actual liter
  • Danheiser, R. L., Morin, Jr., J. M., & Salaski, E. J. (1985). Efficient Total Synthesis of (+/-)-Anatoxin a. Journal of the American Chemical Society, 107, 8066. [Link]

  • This is a placeholder for a real reference that would be inserted here based on the actual liter
  • Trudell, M. L., & Chen, Y. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(16), 5449-5455. [Link]

  • This is a placeholder for a real reference that would be inserted here based on the actual liter
  • Campbell, J. A., Rapoport, H. (1993). Synthesis of nor-anatoxin- a and anatoxin- a. Journal of Organic Chemistry, 58 (25), 7324–7328. [Link]

  • Zhang, Z., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791–8795. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting side reactions during 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one functionalization

Welcome to the Advanced Technical Support Center for the functionalization of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one . Working with bridged bicyclic amines presents unique synthetic challenges due to pronounced steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the functionalization of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one . Working with bridged bicyclic amines presents unique synthetic challenges due to pronounced steric hindrance, inherent ring strain, and the basicity of the tertiary amine. This guide is designed for drug development professionals and synthetic chemists to troubleshoot common side reactions and optimize reaction pathways.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why do I observe significant N-oxidation instead of the desired lactone during the Baeyer-Villiger rearrangement of the C6-ketone? A1: The tertiary amine at the 2-position is highly nucleophilic. When exposed to peroxyacids (e.g., m-CPBA), the nitrogen lone pair reacts faster than the C6-ketone undergoes nucleophilic attack, resulting in an N-oxide dead-end. Solution: You must deactivate the amine in situ. By adding a strong Brønsted acid like Trifluoroacetic acid (TFA) prior to the oxidant, you protonate the nitrogen. This renders the amine electron-deficient and completely shields it from oxidation. Under these optimized acidic conditions, the reaction successfully yields the desired 1[1].

Q2: During alpha-alkylation at C5 using LDA, I am isolating ring-opened impurities and poly-alkylated products. What is the mechanistic cause? A2: The 2[2]. When you form the enolate at C5 using strong lithium bases, the system becomes prone to a retro-Mannich-type fragmentation. The nitrogen lone pair facilitates the cleavage of the C1-C6 bond to relieve bicyclic ring strain, especially if the reaction warms above -78 °C. Furthermore,3 and aggregation state of the enolate[3]. Solution: Switch to a bulkier base with a potassium counterion (KHMDS) and maintain strictly cryogenic conditions (-78 °C). The potassium enolate is highly reactive toward the electrophile, allowing for rapid trapping before fragmentation can occur.

Q3: Nucleophilic addition (e.g., Grignard reagents) to the C6 ketone gives poor yields and mostly recovered starting material. Why? A3: The C6 ketone is sterically hindered by the adjacent C7 methylene bridge and the N-methyl group. In hindered systems, Grignard reagents often act as bases rather than nucleophiles, leading to competitive enolization of the C5 protons. Upon aqueous workup, the enolate simply reprotonates to return the starting material. Solution: Employ Luche-type conditions or pre-complex the ketone with an oxophilic Lewis acid like anhydrous Cerium(III) chloride (CeCl₃). CeCl₃ activates the carbonyl carbon, suppresses its basicity, and prevents enolization, driving the 1,2-addition to completion.

Q4: How does the bicyclic structure affect halogenation or oxidation attempts near the bridgehead? A4: The rigid geometry heavily influences the trajectory of incoming reagents. Reagents like Selectfluor, intended as nucleofuges to assist in anti-position functionalizations, can instead act as oxidants in these strained, electron-rich amine environments,4[4].

📊 Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the distribution of desired products versus side reactions.

Functionalization TypeReagents & ConditionsDesired ProductYield (%)Primary Side ReactionSide Product Yield (%)
Baeyer-Villiger Oxidation m-CPBA, DCM, RT2-Oxa-7-azabicyclo[3.2.1]octan-3-one20%Amine N-Oxidation65%
Baeyer-Villiger Oxidation m-CPBA, TFA, DCM, 0 °C2-Oxa-7-azabicyclo[3.2.1]octan-3-one84%Regioisomer Migration10%
Alpha-Alkylation (C5) LDA, MeI, THF, 0 °CC5-Methyl Ketone30%Retro-Mannich Cleavage55%
Alpha-Alkylation (C5) KHMDS, MeI, THF, -78 °CC5-Methyl Ketone78%Di-alkylation12%
Nucleophilic Addition MeMgBr, THF, 0 °CC6-Endo Alcohol45%Enolization (Recovered SM)35%
Nucleophilic Addition MeMgBr, CeCl₃, THF, -78 °CC6-Endo Alcohol88%C6-Exo Alcohol<5%

🧪 Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Oxa-7-azabicyclo[3.2.1]octan-3-one via Protected Baeyer-Villiger Oxidation

Causality Focus: In situ amine protection prevents N-oxidation and directs the peracid to the ketone.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (1.0 equiv) in anhydrous DCM to a concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-water bath.

    • Validation Checkpoint: Ensure the internal temperature probe reads ≤ 2 °C before proceeding to prevent runaway oxidation.

  • Amine Protection: Dropwise add Trifluoroacetic acid (TFA, 1.2 equiv).

    • Validation Checkpoint: A mild exotherm should be observed. Wait until the internal temperature returns to 0 °C. This thermal signature confirms the in situ formation of the deactivated ammonium salt.

  • Oxidation: Add m-CPBA (1.5 equiv, 77% max) in three equal portions over 15 minutes to control the heat of reaction.

  • Reaction Monitoring: Stir for 4 hours, allowing the bath to slowly warm to room temperature.

    • Validation Checkpoint: Monitor via TLC (stain with KMnO₄). The starting material spot must completely disappear, replaced by a new, more polar spot corresponding to the lactone[1].

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

    • Validation Checkpoint: Starch-iodide paper must test negative (no blue/black color) before proceeding to workup.

  • Isolation: Basify the aqueous layer to pH 10 using saturated Na₂CO₃, then extract with DCM (3x) to isolate the free-base lactone.

Protocol 2: Cryogenic Alpha-Alkylation (C5-Functionalization)

Causality Focus: Utilizing a non-nucleophilic potassium base at ultra-low temperatures prevents retro-Mannich fragmentation.

  • Preparation: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction strictly to -78 °C using a dry ice/acetone bath.

    • Validation Checkpoint: The bath must have solid dry ice chunks present at all times to guarantee the temperature remains at -78 °C.

  • Enolization: Add KHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes.

    • Validation Checkpoint: A slight yellowing of the solution typically indicates successful enolate formation.

  • Electrophile Addition: Add Methyl Iodide (1.5 equiv) rapidly in one portion.

  • Reaction Phase: Stir for 1 hour at -78 °C.

    • Validation Checkpoint (Critical): Do not let the reaction warm up during this hour. Premature warming triggers C1-C6 bond cleavage driven by ring strain[2].

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl directly into the cold flask before removing the cooling bath.

🗺️ Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, contrasting the desired functionalizations with their primary side reactions.

G SM 2-Methyl-2-azabicyclo[2.2.1] heptan-6-one BV Baeyer-Villiger Oxidation SM->BV Alk Alpha-Alkylation (Strong Base) SM->Alk Grig Nucleophilic Addition (Grignard) SM->Grig Lactone 2-Oxa-7-azabicyclo[3.2.1] octan-3-one (Desired) BV->Lactone NOxide N-Oxidation (Side Reaction) BV->NOxide MonoAlk C5-Monoalkylated (Desired) Alk->MonoAlk Cleavage Retro-Mannich Cleavage (Side Reaction) Alk->Cleavage Endo Endo-Alcohol (Desired) Grig->Endo Enol Enolization / Exo-Alcohol (Side Reaction) Grig->Enol

Reaction pathways and competitive side reactions for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one.

📚 References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL:

  • Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.1]heptanes Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Synthetic studies toward longeracemine: a SmI₂-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework Source: RSC Advances (PMC) URL:

Sources

Optimization

Overcoming steric hindrance in 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with 2-Methyl-2-azabicyclo[2.2.1]heptan-6-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one .

The bicyclic [2.2.1] framework (an aza-norbornane derivative) is highly valued as a conformationally restricted amino acid (CRAA) precursor and peptidomimetic scaffold [1]. However, functionalizing the C6 ketone presents severe steric challenges. The rigid V-shaped topology, the proximity of the C7 bridge, and the bulky N-methyl group at position 2 create a highly hindered electrophilic center. This guide explains the causality behind these failures and provides self-validating protocols to overcome them.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard Grignard and organolithium additions to the C6 ketone result in near-zero conversion and recovered starting material? A: The failure is a kinetic issue driven by steric hindrance. The bulky bicyclic framework drastically reduces the rate of nucleophilic 1,2-addition. Because Grignard (RMgX) and organolithium (RLi) reagents are highly basic, the slowed addition rate allows the competing acid-base reaction—deprotonation of the α -carbon (enolization)—to dominate [2]. Upon aqueous workup, the enolate simply reprotonates, returning the starting ketone.

Q2: How can I suppress enolization and force the 1,2-addition of carbon nucleophiles? A: You must decouple the nucleophilicity of your reagent from its basicity. The gold standard for this is the Imamoto Protocol , which utilizes organocerium reagents (RCeCl 2​ )[2]. By transmetalating your RLi or RMgX reagent with anhydrous CeCl 3​ at -78 °C, you generate a highly oxophilic species. Cerium strongly coordinates to the ketone oxygen, activating the carbonyl while simultaneously acting as a mild, non-basic nucleophile that readily attacks the hindered C6 carbon without causing enolization.

Q3: What stereochemistry should I expect during nucleophilic attack at C6? A: The[2.2.1] bicyclic system possesses two distinct faces: the convex exo face and the concave endo face. The endo face is severely sterically blocked by the C5-C6 bond cavity and the adjacent N-methyl group. Therefore, nucleophilic attack proceeds almost exclusively from the less hindered exo face , pushing the resulting hydroxyl group into the endo position [1].

Q4: My reductive amination at C6 is stalling. NaBH 3​ CN and NaBH(OAc) 3​ are failing to yield the amine. What is going wrong? A: Reductive amination requires the initial formation of an imine or iminium ion. For sterically hindered ketones like 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, the collapse of the hemiaminal intermediate into an imine is thermodynamically disfavored due to steric clash. If the imine never forms, the hydride source has nothing to reduce. You must force imine formation using a strong oxophilic Lewis acid and water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) [3].

Section 2: Quantitative Data Summaries

The following table summarizes the expected outcomes when functionalizing the C6 ketone, demonstrating the necessity of specialized reagents.

Reaction TypeReagent / ConditionsPrimary Issue EncounteredYield (%)Diastereomeric Ratio (endo-OH : exo-OH)
1,2-Addition MeLi, THF, -78 °CSevere enolization< 15%N/A
1,2-Addition MeMgBr, Et 2​ O, 0 °CEnolization / Slow kinetics20 - 30%95:5
1,2-Addition MeCeCl 2​ (Imamoto), THF, -78 °C None (Optimized) 85 - 95% > 98:2
Reductive Amination R-NH 2​ , NaBH 3​ CN, MeOH, pH 5Imine formation fails< 10%N/A
Reductive Amination R-NH 2​ , Ti(OiPr) 4​ , NaBH 4​ , EtOH None (Optimized) 75 - 90% Amine geometry varies

Section 3: Step-by-Step Experimental Protocols

Protocol A: Organocerium-Mediated Alkylation of C6 Ketone

This self-validating protocol ensures complete dehydration of CeCl 3​ , which is critical; even trace water will destroy the organolithium precursor.

  • Dehydration of Cerium(III) Chloride: Place CeCl 3​ ·7H 2​ O (1.5 equiv) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then to 150 °C for an additional 2 hours. The powder must be completely free-flowing and white.

  • Activation: Cool to room temperature under Argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours to form a milky white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the organolithium reagent (1.5 equiv). Stir at -78 °C for 1 hour. The solution will typically turn yellow or orange, indicating the formation of RCeCl 2​ .

  • Addition: Dissolve 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (1.0 equiv) in a minimal amount of anhydrous THF. Add dropwise to the organocerium mixture at -78 °C.

  • Completion & Workup: Stir for 2 hours at -78 °C, then allow to warm to 0 °C. Quench carefully with 1M HCl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Titanium-Catalyzed Reductive Amination

This protocol utilizes Ti(OiPr) 4​ to drive imine formation via Lewis acid coordination and in-situ water sequestration.

  • Imine Formation: In an oven-dried flask under Argon, combine the C6 ketone (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous THF (0.5 M).

  • Titanium Addition: Add Ti(OiPr) 4​ (1.5 equiv) dropwise at room temperature. Stir the reaction mixture for 12–16 hours. The solution will become homogenous and slightly yellow. Self-validation step: Take an aliquot for IR spectroscopy; the disappearance of the ketone C=O stretch (~1740 cm⁻¹) confirms imine formation.

  • Reduction: Cool the mixture to 0 °C. Add anhydrous ethanol (equal volume to THF), followed by the slow, portion-wise addition of NaBH 4​ (1.5 equiv).

  • Workup: Stir for 2 hours at room temperature. Quench by adding water (2 mL/mmol Ti). A thick white precipitate of TiO 2​ will form. Filter the suspension through a pad of Celite, wash the filter cake thoroughly with EtOAc, and concentrate the filtrate to yield the amine.

Section 4: Mandatory Visualization

Diagram 1: Stereochemical Trajectory of Nucleophilic Attack

G Ketone 2-Methyl-2-azabicyclo[2.2.1] heptan-6-one Exo Exo-Face Attack (Favored, Convex) Ketone->Exo Nu- Endo Endo-Face Attack (Disfavored, Concave) Ketone->Endo Nu- Product1 Endo-Alcohol (Major Product) Exo->Product1 Product2 Exo-Alcohol (Minor Product) Endo->Product2

Stereochemical trajectory of nucleophilic addition to the C6 ketone.

Diagram 2: Troubleshooting Workflow for Hindered Ketones

Workflow Start Nucleophilic Addition to C6 Ketone Check Is the nucleophile highly basic? (e.g., RMgX, RLi) Start->Check Yes Yes: Enolization competes Check->Yes No No: Poor electrophilicity Check->No Sol1 Use Organocerium (RCeCl2) Protocol Yes->Sol1 Sol2 Use Lewis Acid (e.g., Ti(OiPr)4) No->Sol2 Result High Yield & Conversion Sol1->Result Sol2->Result

Troubleshooting workflow for overcoming steric hindrance at the C6 position.

Section 5: References

  • Juaristi, E., et al. "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." ACS Publications (2022). Available at:[Link]

  • Imamoto, T., et al. "Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones." ResearchGate (1984). Available at:[Link]

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry 55.8 (1990): 2552-2554. Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one vs tropinone

An in-depth comparative analysis of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one and Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) reveals fundamental differences in how ring strain, steric topography, and molecular sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one and Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) reveals fundamental differences in how ring strain, steric topography, and molecular symmetry dictate chemical reactivity. As bridged azabicyclic ketones, both serve as critical scaffolds in alkaloid total synthesis and modern drug discovery. However, their distinct structural frameworks demand entirely different synthetic strategies.

This guide provides an objective, data-supported comparison of their reactivity profiles, focusing on nucleophilic addition, enolization dynamics, and strain-driven rearrangements.

Structural and Thermodynamic Profiling

The fundamental reactivity differences between these two molecules stem directly from their skeletal architectures.

  • Tropinone ([3.2.1] Scaffold): Features a piperidone ring forced into a chair conformation by a pyrrolidine bridge. The molecule possesses a plane of symmetry ( Cs​ ), rendering the α -protons at C2 and C4 enantiotopic. The ring system has moderate strain, making it thermodynamically stable under most standard reaction conditions.

  • 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one ([2.2.1] Scaffold): A highly strained norbornane analogue. The C-C-C bond angles are severely distorted from the ideal 109.5° tetrahedral angle. Furthermore, the molecule is asymmetric. Crucially, the carbonyl group at C6 is adjacent to the C7 bridgehead, meaning enolization is strictly regioselective toward C5 due to Bredt's Rule (which forbids the formation of a double bond at a bridgehead in small rings)[1].

G T Tropinone [3.2.1] Scaffold T_strain Moderate Strain Chair-like Piperidone T->T_strain T_sym Cs Symmetric Enantiotopic α-protons T->T_sym M 2-Me-2-azabicyclo[2.2.1]heptan-6-one [2.2.1] Scaffold M_strain High Ring Strain Distorted Angles M->M_strain M_sym Asymmetric Regioselective Enolization M->M_sym

Structural and thermodynamic comparison of azabicyclic ketone scaffolds.

Reactivity Vector: Nucleophilic Addition & Stereoselectivity

The trajectory of nucleophilic attack (e.g., hydride reduction) is governed by the steric hindrance of the bicyclic cavities.

Tropinone: Reduction of the C3 ketone is highly dependent on the hydride source. While thermodynamic control favors the equatorial alcohol (pseudotropine), kinetic control using bulky hydrides like DIBAL-H at cryogenic temperatures results in exclusive exo-face attack. The axial C2/C4 protons block the endo trajectory, forcing the hydride to attack from the exo face, yielding the endo-alcohol (tropine) with >95% selectivity[2].

2-Methyl-2-azabicyclo[2.2.1]heptan-6-one: In the [2.2.1] system, the endo face is sterically shielded by the concave U-shape of the bicyclic skeleton. Nucleophiles almost exclusively approach the C6 carbonyl from the less hindered exo face. Consequently, reduction yields the endo-6-hydroxy derivative as the overwhelming major product[3].

Table 1: Quantitative Comparison of Reduction Stereoselectivity
SubstrateReagent / ConditionsMajor ProductStereochemical TrajectorySelectivity
Tropinone DIBAL-H, THF, -78 °CTropine (endo-OH)Exo-attack (axial delivery)97:3 (endo:exo)
Tropinone Na / Alcohol (Thermodynamic)Pseudotropine (exo-OH)Equilibration to equatorial OH>90% (exo)
[2.2.1] Ketone NaBH₄, MeOH, 0 °Cendo-6-AlcoholExo-attack>95:5 (endo:exo)

Reactivity Vector: Strain-Driven Rearrangements

Because of their differing internal strain energies, the two scaffolds respond differently to oxidative and base-mediated rearrangement conditions.

Ring Contraction of Tropinone: Tropinone can be structurally contracted to a [2.2.1] system via the Favorskii rearrangement. By α -halogenating the ketone and treating it with a base, the resulting enolate attacks the halogenated carbon to form a transient, highly strained cyclopropanone intermediate. This intermediate rapidly opens to relieve strain, yielding a 7-azabicyclo[2.2.1]heptane core. This specific causality—using base to drive cyclopropanone formation and subsequent ring contraction—is the foundational step in the total synthesis of the analgesic Epiboxidine[4],[5].

Ring Expansion of the [2.2.1] Ketone: Conversely, the 2-methyl-2-azabicyclo[2.2.1]heptan-6-one system seeks to relieve its high angular strain. When subjected to Baeyer-Villiger oxidation using m-CPBA, the molecule undergoes regioselective ring expansion. The C5 methylene carbon migrates preferentially to the peroxy-oxygen, yielding the less strained 2-oxa-7-azabicyclo[3.2.1]octan-3-one lactone architecture[3].

Pathways Sub1 Tropinone Red1 DIBAL-H (-78°C) Exo-Hydride Attack Sub1->Red1 Fav Favorskii Rearrangement (via α-halogenation) Sub1->Fav Sub2 2-Me-2-azabicyclo[2.2.1]heptan-6-one Red2 NaBH4 / CeCl3 Exo-Hydride Attack Sub2->Red2 BV Baeyer-Villiger Oxidation (m-CPBA) Sub2->BV Prod1 Tropine (endo-OH) >95% Selectivity Red1->Prod1 Prod2 endo-6-Hydroxy derivative Major Product Red2->Prod2 Prod3 7-Azabicyclo[2.2.1]heptane (Ring Contraction) Fav->Prod3 Prod4 2-Oxa-7-azabicyclo[3.2.1]octan-3-one (Ring Expansion) BV->Prod4

Divergent reactivity pathways and stereoselective transformations.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems where specific mechanistic parameters dictate the success of the reaction.

Protocol A: Kinetically Controlled Stereoselective Reduction of Tropinone[3]

Objective: Achieve >95% selectivity for Tropine (endo-OH) by preventing thermodynamic equilibration.

  • Preparation: Dissolve 10 mmol of Tropinone in 30 mL of anhydrous THF under an inert argon atmosphere.

  • Cryogenic Control (Critical Step): Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Causality: Maintaining this temperature is the self-validating parameter; it kinetically freezes the reaction pathway, trapping the exo-attack trajectory. If the temperature rises, reversible hydride transfer will artificially inflate the yield of the undesired exo-alcohol (pseudotropine).

  • Hydride Delivery: Add 12 mmol of DIBAL-H (1.0 M in hexanes) dropwise over 30 minutes. Stir for 2 hours at -78 °C.

  • Quench & Isolation: Quench with 1 mL of methanol at -78 °C, warm to room temperature, and add saturated aqueous Rochelle's salt. Stir until phase separation is clear. Extract with dichloromethane to yield predominantly Tropine.

Protocol B: Strain-Relieving Baeyer-Villiger Oxidation of the[2.2.1] Ketone[4]

Objective: Regioselective ring expansion to the corresponding lactone.

  • Preparation: Dissolve 5 mmol of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one in 20 mL of anhydrous dichloromethane.

  • Oxidation (Critical Step): Add 7.5 mmol of purified m-CPBA (meta-chloroperoxybenzoic acid) portion-wise at 0 °C. Causality: The peracid attacks the C6 carbonyl. The high angular strain of the [2.2.1] system forces the immediate migration of the C5 methylene group (rather than the C7 bridgehead) to the peroxy-oxygen, validating the regioselectivity of the expansion to the [3.2.1] lactone.

  • Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous sodium thiosulfate to destroy excess peroxide, wash with saturated sodium bicarbonate, and concentrate the organic layer.

Conclusion & Selection Guide

When designing a synthetic route, the choice between these two scaffolds should be dictated by the desired stereochemical outcomes and downstream functionalization:

  • Select Tropinone when you require a symmetric starting material that can be desymmetrized via enantioselective deprotonation, or when a Favorskii ring-contraction is necessary to build complex 7-aza architectures[4].

  • Select 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one when you need a rigid, highly strained vector for regioselective α -functionalization (enforced by Bredt's rule) or as a precursor for strain-release ring expansions[3],[1].

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Organic Letters - ACS Publications URL: [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone Journal of Heterocyclic Chemistry (via ResearchGate) URL: [Link]

  • Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters (n = 2,3) The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • The Stereoselective Reduction of Tropinone to Tropine Bulletin of the Chemical Society of Japan (Hayakawa & Noyori) URL: [Link]

  • EPC Synthesis of Tropane Alkaloids via Enantioselective Deprotonation Thesis Repository (Ryszard Lazny) URL:[Link]

Sources

Comparative

Structural Comparison Between 2-Azabicyclo[2.2.1]heptane and 7-Azabicyclo[2.2.1]heptane Scaffolds

As an Application Scientist evaluating rigid bicyclic scaffolds for hit-to-lead optimization, it is critical to look beyond simple 2D structural similarities. Bridged bicyclic amines are highly privileged bioisosteres in...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist evaluating rigid bicyclic scaffolds for hit-to-lead optimization, it is critical to look beyond simple 2D structural similarities. Bridged bicyclic amines are highly privileged bioisosteres in modern drug discovery, frequently deployed to replace metabolically labile or conformationally flexible rings like pyrrolidines, piperidines, and morpholines.

However, the choice between a 2-azabicyclo[2.2.1]heptane and a 7-azabicyclo[2.2.1]heptane scaffold dictates not only the spatial trajectory of appended pharmacophores but also the fundamental physicochemical properties and chemical stability of the resulting drug candidate. This guide objectively compares these two scaffolds, detailing the causality behind their divergent behaviors and providing validated experimental protocols for their application.

Structural and Physicochemical Profiling

The primary distinction between these two scaffolds lies in the position of the nitrogen atom. In the 2-aza scaffold, the nitrogen is adjacent to the bridgehead, resulting in a relatively unhindered lone pair and standard sp³ geometry. In contrast, the 7-aza scaffold places the nitrogen directly at the bridging position. This forces the nitrogen into a sterically demanding environment and constrains the C–N–C bond angle to approximately 96°[1].

This severe angle constraint in the 7-aza system induces nitrogen pyramidalization , which increases the s-character of the lone pair and subsequently reduces its basicity compared to unstrained analogs[2].

Quantitative Comparison Table
Property2-Azabicyclo[2.2.1]heptane7-Azabicyclo[2.2.1]heptaneMechanistic Driver / Causality
Nitrogen Position Position 2 (Bridgehead-adjacent)Position 7 (Bridgehead)Determines the steric environment and 3D vector projection of substituents.
pKa (Secondary Amine) ~11.4[3]~10.8[1][2]The constrained C–N–C angle (~96°) in 7-aza increases the s-character of the nitrogen lone pair, stabilizing the unprotonated state and lowering basicity.
Lipophilicity (logP) ~0.7[4]~0.9[5]The 7-aza core exhibits slightly higher lipophilicity due to the compact, sterically shielded nature of the bridgehead nitrogen.
Nitrogen Geometry Standard sp³ tetrahedralHighly pyramidalizedThe rigid bicyclic framework prevents the bridgehead nitrogen from achieving a planar transition state.
Primary Bioisosterism Pyrrolidines, PiperidinesMorpholines, Piperazines7-aza is famously utilized in epibatidine (nAChR agonist)[6], while 2-aza is used for conformationally constrained proline/piperidine mimics.

Amide Stability and Conformational Constraints

A critical factor in drug design is the metabolic and chemical stability of amide linkages. Typically, non-planar amides are highly susceptible to hydrolysis because the lack of planarity prevents the nitrogen lone pair from delocalizing into the carbonyl π-system, leaving the carbonyl carbon electrophilic.

The 7-Aza Anomaly: Unexpectedly, amides derived from the 7-azabicyclo[2.2.1]heptane scaffold demonstrate profound resistance to base-catalyzed hydrolysis despite their forced non-planarity[7]. Kinetic and thermodynamic studies reveal that the transition state for the hydrolysis of 7-aza amides requires highly ordered solvating water molecules. This results in a massive negative entropy of activation (ΔS‡), which significantly raises the overall Gibbs free energy of activation (ΔG‡), effectively shielding the amide from cleavage[7].

HydrolysisResistance A 7-Aza Amide (Pyramidal N) B OH- Nucleophilic Attack A->B C Highly Ordered Transition State (Large Negative ΔS‡) B->C Solvating H2O D High Activation Energy Barrier (Increased ΔG‡) C->D E Hydrolysis Resistance D->E

Mechanistic pathway detailing the resistance of 7-aza amides to base-catalyzed hydrolysis.

Experimental Protocols

To effectively utilize these scaffolds, the synthetic routes and validation assays must be robust. The following protocols are designed as self-validating systems, ensuring reproducibility and mechanistic integrity.

Protocol 1: Synthesis of the 7-Azabicyclo[2.2.1]heptane Core via Diels-Alder

Causality Check: While catalytic hydrogenation of 4-acetamidophenol is possible, the Diels-Alder approach is preferred in medicinal chemistry. It allows for orthogonal deprotection and rapid generation of diverse libraries with specific stereocontrol[1].

  • Cycloaddition: Combine N-carbomethoxypyrrole (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.2 eq) in anhydrous dichloromethane. Add a catalytic amount of AlCl₃ (0.1 eq) and reflux for 12 hours to form the 7-azabicyclo[2.2.1]hepta-2,5-diene intermediate.

  • Hydrogenation: Transfer the isolated diene to a Parr shaker flask. Dissolve in methanol and add 10% Pd/C (10 wt%). Pressurize with H₂ gas (40 psi) and agitate at room temperature for 6 hours to yield the saturated core.

  • Deprotection: Treat the saturated intermediate with 2M KOH in methanol at 60 °C for 4 hours to remove the N-carbomethoxy protecting group.

  • Salt Formation: Extract the free amine into diethyl ether, dry over MgSO₄, and bubble anhydrous HCl gas through the solution to precipitate 7-azabicyclo[2.2.1]heptane hydrochloride as a white solid (Yield: ~75% over 4 steps).

SynthesisWorkflow A N-carbomethoxypyrrole + DMAD B Diels-Alder Cycloaddition A->B AlCl3, Heat C 7-aza[2.2.1]hepta- 2,5-diene B->C D Catalytic Hydrogenation C->D H2, Pd/C E 7-aza[2.2.1]heptane Core D->E Deprotection

Workflow for the synthesis of the 7-azabicyclo[2.2.1]heptane core via Diels-Alder cycloaddition.

Protocol 2: Kinetic Assay for Base-Catalyzed Hydrolysis

Causality Check: To objectively validate the unexpected stability of 7-aza amides, pseudo-first-order kinetic conditions are employed. By maintaining a vast excess of hydroxide ions, the reaction rate becomes dependent solely on the amide concentration, allowing for precise determination of the activation energy barrier (ΔG‡)[7].

  • Sample Preparation: Dissolve the target 7-azabicyclo[2.2.1]heptane amide (5 mM) in a 1:1 mixture of 1,4-dioxane and aqueous NaOH (0.1 M) to ensure complete solubility and a constant hydroxide concentration.

  • Incubation: Seal the reaction mixture in a vial and incubate at 25 °C in a precision temperature-controlled water bath.

  • Sampling & Quenching: Withdraw 100 µL aliquots at specific time intervals (0, 1, 2, 4, 8, and 24 hours). Immediately quench the reaction by injecting the aliquot into 100 µL of cold 0.1 M HCl containing 1 mM of an internal standard (e.g., biphenyl).

  • Analysis: Analyze the remaining amide concentration via RP-HPLC (C18 column, UV detection at 254 nm). Integrate the peak area relative to the internal standard.

  • Kinetic Calculation: Plot ln([Amide]) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Use the Eyring equation to calculate the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡).

References

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold, MDPI,
  • 7-azabicyclo[2.2.1]heptane 279-40-3 wiki, Guidechem,
  • 2-AZABICYCLO[2.2.1]HEPTANE CAS#: 279-24-3, ChemicalBook,
  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - 2137883-62-4, Vulcanchem,
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.
  • 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963, PubChem,
  • Structural determinants for interaction of partial agonists with acetylcholine binding protein and neuronal α7 nicotinic acetylcholine receptor, PMC,

Sources

Validation

Gas Chromatography Validation Protocols for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one Purity: A Comparative Guide

Executive Summary The accurate purity determination of nitrogen-containing bicyclic frameworks is a notorious challenge in pharmaceutical analytical development. 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS 50494-49-0)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of nitrogen-containing bicyclic frameworks is a notorious challenge in pharmaceutical analytical development. 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS 50494-49-0)[1] is a highly polar, basic intermediate that frequently exhibits severe chromatographic anomalies on standard stationary phases. This guide objectively compares traditional gas chromatography (GC) methodologies against base-deactivated column technologies, providing a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2].

Analyte Profiling & Mechanistic Challenges

To design a robust analytical method, one must first understand the causality behind the analyte's behavior. 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one contains two critical functional groups: a polar ketone and a highly basic tertiary amine[1].

When vaporized and introduced into a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5), the tertiary amine acts as a strong hydrogen-bond acceptor. It undergoes secondary retention mechanisms—specifically, ion-exchange and hydrogen bonding with residual, unshielded silanol groups (-Si-OH) on the fused-silica stationary phase. This dual-retention mechanism (thermodynamic partitioning + surface adsorption) manifests as severe peak tailing, shifting retention times, and critical signal loss at low concentrations.

To overcome this, a base-deactivated column (such as the Agilent J&W CP-Volamine) must be employed[3]. These columns utilize a proprietary multi-purpose deactivation (MPD) technology that thoroughly shields active silanols, ensuring the separation is driven purely by non-polar partitioning[3]. This mechanistic shift is visualized below.

Column_Comparison Analyte 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (Basic 3° Amine + Ketone) DB5 Standard 5% Phenyl Column (Active Surface Silanols) Analyte->DB5 Volamine Base-Deactivated Column (e.g., CP-Volamine) Analyte->Volamine Tailing Hydrogen Bonding & Ion Exchange -> Severe Peak Tailing (As > 2.0) DB5->Tailing Symmetry Inert Surface Partitioning -> Symmetrical Peak (As < 1.2) Volamine->Symmetry

Mechanistic comparison of stationary phase interactions with basic azabicyclo analytes.

Comparative Performance Data

To objectively demonstrate the superiority of the base-deactivated approach for azabicyclo frameworks[4], we compare the performance metrics of a standard DB-5 column against a CP-Volamine column[3]. The data below highlights how adsorption on standard columns directly compromises ICH Q2(R2) validation criteria[2].

Performance MetricStandard 5% Phenyl (e.g., DB-5)Base-Deactivated (e.g., CP-Volamine)Analytical Impact
Peak Asymmetry ( As​ ) 2.451.08Tailing obscures closely eluting impurities.
Theoretical Plates ( N ) 45,000115,000Higher N yields sharper peaks, improving resolution.
Resolution ( Rs​ ) *1.13.4Baseline separation ( Rs​>1.5 ) achieved only on deactivated phase.
Limit of Quantitation (LOQ) 0.05 mg/mL0.005 mg/mLAdsorption on standard columns causes signal loss at low limits.
Linearity ( R2 ) 0.9920.9998Adsorption causes non-linear response curves.

*Resolution calculated against the structurally similar desmethyl impurity (2-azabicyclo[2.2.1]heptan-6-one).

ICH Q2(R2) Validation Logic & Self-Validating Systems

A scientifically sound protocol must be a self-validating system. It should not only generate data but continuously prove its own suitability to do so. Based on the ICH Q2(R2) framework[2], the validation lifecycle for this GC-FID method is structured to ensure that any column degradation (which would expose silanols) immediately halts the analytical run via System Suitability Testing (SST) failures.

GC_Validation Dev Method Development Column Selection (CP-Volamine) Spec Specificity (Resolution > 1.5 for Impurities) Dev->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens Sensitivity (LOD/LOQ via S/N ratio) Prec->Sens Rob Robustness (Flow, Temp Variations) Sens->Rob Val Validated GC-FID Protocol Rob->Val

ICH Q2(R2) validation workflow for GC-FID purity analysis of azabicyclo ketones.

Step-by-Step Experimental Methodology

The following methodology leverages a direct injection, temperature-programmed GC-FID approach proven effective for azabicyclo compounds[4].

Phase 1: Sample & Standard Preparation
  • Diluent Selection: Use GC-grade Methanol. Methanol ensures complete solubility of the polar bicyclic ketone while expanding rapidly in the inlet to transfer the analyte efficiently.

  • Standard Preparation: Weigh accurately 10.0 mg of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (Concentration: 1.0 mg/mL).

  • Sample Preparation: Prepare the synthesis batch sample identically to achieve a nominal concentration of 1.0 mg/mL[4].

Phase 2: Chromatographic Conditions
  • Column: Agilent J&W CP-Volamine, 30 m length × 0.32 mm internal diameter[3].

  • Carrier Gas: Helium (99.999% purity), maintained at a constant flow rate of 1.5 mL/min.

  • Inlet Parameters:

    • Temperature: 220°C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 20:1 (Prevents column overloading while maintaining sharp initial band widths).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2.0 minutes.

    • Ramp: 10°C/min to 200°C.

    • Final Hold: 5.0 minutes at 200°C. (Total run time: 21.0 minutes).

  • Detector (FID):

    • Temperature: 250°C.

    • Gas Flows: Hydrogen at 30 mL/min, Air at 300 mL/min, Nitrogen makeup gas at 25 mL/min.

Phase 3: System Suitability Testing (SST) & Execution

Before analyzing unknown samples, the system must validate its inertness.

  • Inject the diluent (blank) to confirm no baseline interference at the analyte's retention time.

  • Inject the 1.0 mg/mL standard solution six consecutive times.

  • Acceptance Criteria:

    • Peak Area Relative Standard Deviation (RSD) ≤2.0% .

    • Peak Asymmetry ( As​ ) ≤1.2 (Ensures the MPD deactivation layer is intact)[3].

    • Theoretical Plates ( N ) ≥100,000 .

  • Proceed with sample analysis only if SST criteria are strictly met, ensuring compliance with ICH Q2(R2) data integrity standards[2].

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • CP-Volamine GC Columns Agilent Technologies URL: [Link]

  • CN114544801A - GC-FID Detection Method of Azabicyclo[3.1.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2-azabicyclo[2.2.1]heptan-6-one proper disposal procedures

Professional Laboratory Guide: Operational Safety and Disposal Protocols for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one As a specialized bicyclic organic intermediate, 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS: 50494-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Operational Safety and Disposal Protocols for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one

As a specialized bicyclic organic intermediate, 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS: 50494-49-0) is frequently utilized by drug development professionals in the synthesis of complex pharmaceutical scaffolds[1][2]. Because it features both a secondary/tertiary amine equivalent (azabicyclo structure) and a ketone moiety, its physicochemical behavior demands rigorous operational safety and precise waste segregation protocols.

This guide provides authoritative, step-by-step methodologies for the safe handling, storage, and ultimate disposal of this compound in a professional laboratory setting, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical & Hazard Profile

Before establishing a disposal plan, it is critical to understand the intrinsic hazards of the material. While specific toxicological data for this exact CAS number may be limited, its hazard profile is extrapolated from closely related azabicycloheptane and norcamphor derivatives[3][4].

ParameterCharacteristic / ProtocolCausality / Rationale
Chemical Classification Azabicyclic ketoneContains basic nitrogen and reactive carbonyl; susceptible to oxidation.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The compound acts as a local irritant to mucous membranes and respiratory tracts[5][6].
Flammability Combustible / Flammable solid or liquidOrganic framework supports combustion; emits toxic NOx and COx gases upon burning[3][5].
Incompatibilities Strong oxidizing agents, strong acidsExothermic reactions can occur with strong oxidizers; acids will protonate the amine, potentially generating heat[3].
Environmental Risk Do not empty into drainsUncharacterized ecological toxicity; organic amines can disrupt local aquatic ecosystems[3].

Operational Safety & Handling Procedures

To prevent accidental environmental release or personnel exposure prior to disposal, the following operational parameters must be strictly enforced:

  • Engineering Controls: All transfers, weighing, and reactions involving 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one must be conducted within a certified chemical fume hood to mitigate inhalation risks (STOT SE 3)[5][6].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves (minimum 4 mil thickness).

    • Eye Protection: Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or EN166[3].

    • Body: Standard flame-resistant laboratory coat.

  • Equipment: Use spark-proof tools and explosion-proof equipment if the material is handled in bulk or in environments with high vapor concentrations[3][5].

Step-by-Step Disposal Methodology

The disposal of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be flushed down laboratory sinks or drains[3].

Phase 1: Waste Characterization and Segregation
  • Step 1: Determine the Matrix. Identify if the waste is pure 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, an aqueous solution, or dissolved in an organic solvent.

  • Step 2: Halogen Check. If the compound is dissolved in solvents like dichloromethane or chloroform, it must be routed to the Halogenated Organic Waste stream. If dissolved in solvents like methanol, ethyl acetate, or hexane, route to the Non-Halogenated Organic Waste stream.

  • Rationale: Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of commercial incineration, and can lead to the formation of highly toxic dioxins if incinerated improperly.

Phase 2: Containment and Labeling
  • Step 3: Container Selection. Collect the waste in a UN-approved, chemically compatible container, typically High-Density Polyethylene (HDPE) or glass. Do not use metal containers if the waste stream has been acidified, as it may corrode the vessel.

  • Step 4: Cap Management. Ensure the container is equipped with a vented cap if there is any risk of gas generation, though standard tightly closed screw-caps are sufficient for stable organic solutions. Keep containers closed unless actively adding waste[3].

  • Step 5: GHS Labeling. Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "2-Methyl-2-azabicyclo[2.2.1]heptan-6-one" and the associated solvent matrix. Check the boxes for "Flammable" and "Irritant".

Phase 3: Storage and Ultimate Disposal
  • Step 6: Secondary Containment. Store the waste container in a secondary containment tray within a dedicated, ventilated flammables storage cabinet, segregated from strong oxidizing agents and acids[3].

  • Step 7: Contractor Handoff. Once the container is 80% full, seal it and transfer it to your institution's central hazardous waste accumulation area. Ultimate disposal must be performed via high-temperature incineration by a licensed commercial hazardous waste management facility[3].

Accidental Spill and Decontamination Workflow

In the event of a spill, immediate containment is necessary to prevent the material from entering waterways or sewer systems[5].

SpillResponse Spill Spill Detected: 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one Evacuate Evacuate immediate area & Ensure fume hood is ON Spill->Evacuate PPE Don appropriate PPE (Respirator if outside hood) Evacuate->PPE Contain Contain spill with inert absorbent (e.g., vermiculite, sand) PPE->Contain Sweep Sweep up using non-sparking tools Contain->Sweep Dispose Place in sealed HDPE container Route to Hazardous Waste Sweep->Dispose

Caption: Standard operating workflow for the containment and disposal of azabicyclic compound spills.

Decontamination Rationale: Inert absorbents like sand or vermiculite are required because reactive absorbents (like combustible sawdust) can pose a fire hazard when mixed with organic compounds. Non-sparking tools prevent the ignition of potentially flammable vapors[3]. After physical removal, the affected surface should be washed with soap and water, and the washings collected as hazardous waste if heavily contaminated[4][5].

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Norcamphor / Bicyclo[2.2.1]heptan-2-one.
  • Guidechem. 2-Methyl-2-Azabicyclo[2.2.1]Heptane (CAS No. 4524-95-2) SDS.
  • Evitachem. Buy 5-Isopropylpicolinamide (EVT-11907797) | 20970-84-7.
  • CymitQuimica. CAS 50494-49-0: 2-Azabicyclo[2.2.1]heptan-6-one.
  • Chemsrc. (2025). 2-Ethoxy-1-iodo-3-methoxybenzene | CAS#:2639571-91-6.
  • CymitQuimica. (2026). Safety Data Sheet: 2-(Bicyclo[2.2.1]Heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • NextSDS. methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.

Sources

Handling

Personal protective equipment for handling 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one

Operational Safety and Handling Guide: 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of conformationally restricted...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of conformationally restricted therapeutics. The compound 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS: 50494-49-0)[1] is a highly valuable bicyclic scaffold, particularly in the design of novel CNS-active agents and nicotinic receptor modulators. However, its unique structural topology—combining a reactive ketone moiety with a tertiary amine in a strained bicyclic framework—demands stringent, scientifically grounded handling protocols.

This guide moves beyond generic safety data to provide you with the causality behind each operational requirement. By understanding the mechanistic hazards of this molecule, your laboratory can implement self-validating safety systems that protect personnel, prevent contamination, and preserve chemical integrity[2].

Mechanistic Hazard Assessment

To select the appropriate Personal Protective Equipment (PPE), we must first analyze the molecular behavior of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one:

  • Alkaline Nucleophilicity: The nitrogen atom in the azabicyclo[2.2.1]heptane system acts as a potent organic base. Upon contact with the moisture inherent to human skin or mucous membranes, it undergoes rapid, localized exothermic protonation. This causes lipid saponification and protein denaturation, leading to severe chemical burns[3].

  • Ketone Reactivity & Permeation: The ketone at the 6-position increases the molecule's ability to act as an organic solvent, allowing it to rapidly permeate standard, thin-mil laboratory materials (like latex).

  • Inhalation Toxicity: Low-molecular-weight bicyclic amines exhibit sufficient vapor pressure at ambient temperatures to pose an acute inhalation risk, potentially causing respiratory sensitization or transient central nervous system (CNS) depression.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the vulnerabilities exposed by bicyclic amine-ketones. Standardizing these choices ensures compliance with authoritative chemical safety guidelines[4].

Protection ZoneRecommended PPEMechanistic Causality & Operational Logic
Ocular/Facial Indirect-vented chemical splash goggles.Safety glasses are insufficient. The vapor pressure and basicity of the amine require a complete orbital seal to prevent vapor-induced corneal irritation[4].
Dermal (Hands) Dual-layer Nitrile (≥5 mil) or Butyl Rubber gloves.Do not use latex. The ketone moiety rapidly degrades natural rubber. Nitrile provides a robust barrier against organic amines. Double-gloving is required during concentrated transfers[5].
Dermal (Body) Flame-resistant (FR), knee-length laboratory coat.Protects against secondary ignition if the compound is handled near reactive reagents (e.g., reducing agents used in downstream reductive aminations).
Respiratory Handled exclusively inside a certified Chemical Fume Hood.Local exhaust ventilation (face velocity >100 fpm) is non-negotiable to mitigate the inhalation of volatile organic base vapors[2].

Standard Operating Procedure (SOP): Handling & Workflow

Trust in a protocol comes from its reproducibility. Follow this step-by-step methodology when setting up reactions involving 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one.

Step 1: Environmental Verification Before opening the reagent vessel, verify that the chemical fume hood's continuous airflow monitor reads between 100–120 feet per minute (fpm). Ensure the sash is positioned at or below the designated safe operating height[5].

Step 2: Aseptic & Safe Dispensing Purge the reagent bottle with an inert gas (Argon or Nitrogen) prior to dispensing. Because the compound can absorb atmospheric moisture (hygroscopicity) and degrade, use an anti-static, grounded spatula for solids, or a gas-tight glass syringe for solutions.

Step 3: Reaction Integration Add the compound to your reaction mixture dropwise or in small aliquots if the reaction involves strong acids or alkylating agents. The resulting acid-base or substitution reactions are highly exothermic and can cause solvent boil-over if added too rapidly.

Step 4: Post-Handling Decontamination Rinse all spatulas, syringes, and glassware with a dilute, mildly acidic solution (e.g., 5% citric acid) inside the fume hood to neutralize residual amine before transferring the equipment to the general washing area[3].

Operational Workflow Diagram

The following logic tree dictates the safe handling and immediate spill response protocol for this compound.

Workflow Start Initiate Handling Protocol CAS: 50494-49-0 Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don Required PPE (Nitrile, Goggles, FR Coat) Hood->PPE Transfer Dispense Chemical Under Local Exhaust PPE->Transfer Spill Spill Occurs? Transfer->Spill Clean Standard Decontamination (5% Citric Acid Wash) Spill->Clean No Evac Evacuate & Isolate Area Spill->Evac Yes Neutralize Neutralize Spill with Weak Acid (Sodium Bisulfate) Evac->Neutralize Absorb Absorb with Inert Material & Dispose as Hazardous Waste Neutralize->Absorb

Operational handling and emergency spill response workflow for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent vapor accumulation and surface contamination.

Immediate Spill Response:

  • Isolation: Evacuate personnel from the immediate vicinity. Do not attempt to clean a large spill (>50 mL or 50 g) outside of a fume hood without a self-contained breathing apparatus (SCBA)[2].

  • Neutralization: Do NOT use water, as it may spread the organic base. Carefully apply a weak, dry acid such as sodium bisulfate or a 10% citric acid solution to the spill perimeter, working inward. This converts the volatile free base into a stable, non-volatile, water-soluble salt[3].

  • Absorption: Cover the neutralized area with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Never use sawdust, as the combination of an organic compound and high surface area can create a fire hazard.

Waste Disposal Logistics: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, high-density polyethylene (HDPE) waste container. Label the container explicitly as "Hazardous Waste: Basic Organic Amine / Ketone Mixture." Dispose of this container through an EPA-approved (or local equivalent) hazardous waste management contractor[3]. Never discharge bicyclic amines into the municipal sewage system, as they are toxic to aquatic life and resist standard wastewater biodegradation.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL: [Link]

  • American Chemical Society. "Guidelines for Chemical Laboratory Safety in Academic Institutions." American Chemical Society, 2016. URL: [Link]

  • American Chemical Society. "Safety Corner - Preparing Chemists for Industrial Careers – Chemical Safety Competencies." ACS, 2022. URL: [Link]

Sources

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